molecular formula C17H19Cl2NO3S B2368483 N-(2,3-Dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide CAS No. 2305423-56-5

N-(2,3-Dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

Cat. No.: B2368483
CAS No.: 2305423-56-5
M. Wt: 388.3
InChI Key: GYEKSWPWSNQQIS-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal and pharmaceutical chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Triethylamine or pyridine as bases in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the sulfonamide group, which can form hydrogen bonds or ionic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.

    Cariprazine: An antipsychotic drug with a similar core structure but different pharmacological properties.

Uniqueness

N-(2,3-Dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is crucial for its activity and differentiates it from other similar compounds.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO3S/c1-10(2)12-9-16(15(23-4)8-11(12)3)24(21,22)20-14-7-5-6-13(18)17(14)19/h5-10,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEKSWPWSNQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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